molecular formula C9H6F2N2O B6314235 N-(4-Cyano-2,5-difluorophenyl)acetamide CAS No. 368857-25-4

N-(4-Cyano-2,5-difluorophenyl)acetamide

Cat. No.: B6314235
CAS No.: 368857-25-4
M. Wt: 196.15 g/mol
InChI Key: GEYSARPWHMMHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyano-2,5-difluorophenyl)acetamide is a chemical compound for research and development applications. This compound features a acetamide backbone substituted with a cyano group and two fluorine atoms on the phenyl ring, a structure often utilized in medicinal chemistry and materials science research. The difluoro and cyano functional groups are known to influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for researchers. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Note: The specific physical properties, chemical data, and research applications for this compound require verification from experimental data and scientific literature. Please consult relevant safety data sheets (SDS) and analytical reports before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyano-2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYSARPWHMMHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Cyano 2,5 Difluorophenyl Acetamide and Analogues

Conventional Synthetic Approaches and Optimization of Reaction Conditions

Conventional methods for synthesizing N-aryl acetamides like N-(4-Cyano-2,5-difluorophenyl)acetamide typically rely on well-established amidation reactions. The optimization of these processes involves a careful selection of reagents, solvents, and reaction parameters to maximize yield and purity.

The formation of the amide bond is a cornerstone of organic synthesis. rsc.org For this compound, the most direct approach involves the acylation of the corresponding aniline (B41778), 4-amino-2,5-difluorobenzonitrile. This transformation is commonly achieved by reacting the aniline with a suitable acetylating agent.

Common methods include:

Reaction with Acid Chlorides: Using acetyl chloride in the presence of a base, such as pyridine (B92270), is a frequent strategy. The base neutralizes the hydrochloric acid byproduct. vulcanchem.com

Reaction with Acid Anhydrides: Acetic anhydride (B1165640) can also serve as the acetylating agent, often requiring reflux conditions. youtube.com This method produces acetic acid as a byproduct, which can be removed during workup.

These reactions are types of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent. youtube.comlibretexts.org

While the target compound is an acetamide (B32628), the synthesis of its cyanoacetamide analogues, such as 2-cyano-N-(aryl)acetamides, is a related and significant area of research. These compounds are valuable synthons for creating various heterocyclic systems. ekb.eg The synthesis typically involves the reaction of a primary aromatic amine with cyanoacetic acid. chemicalbook.com To facilitate the condensation and overcome the need for harsh conditions, a coupling agent is often employed. For instance, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide can be synthesized by reacting 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid in tetrahydrofuran (B95107) using 1,3-diisopropylcarbodiimide (DIC) as the coupling agent. chemicalbook.com

The general reaction is as follows: Ar-NH₂ + NC-CH₂-COOH → Ar-NH-CO-CH₂-CN + H₂O

The active methylene (B1212753) group in the resulting cyanoacetamide derivatives makes them versatile intermediates for further chemical transformations. ekb.eg

The synthesis of the key precursor, 4-amino-2,5-difluorobenzonitrile, is a critical step. The strategic introduction of the amine, cyano, and two fluorine substituents onto the phenyl ring requires a multi-step approach. A common and traditional method for preparing anilines involves the nitration of an aromatic ring, followed by the chemical reduction of the resulting nitro group. youtube.com

Several reducing agents can be used for the conversion of the nitro (NO₂) group to the amino (NH₂) group, with the choice depending on the presence of other functional groups in the molecule: youtube.comyoutube.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) is a highly effective method. youtube.com

Metal-Acid Systems: Reagents such as metallic iron in acetic acid or tin (Sn) in hydrochloric acid provide milder conditions that are often compatible with other functional groups. youtube.comyoutube.com

Therefore, a plausible route to the aniline precursor could start with a difluorinated aromatic compound, followed by sequential nitration, cyanation, and reduction steps to arrive at the desired 4-amino-2,5-difluorobenzonitrile.

The selection of appropriate starting materials and reagents is paramount for a successful synthesis.

Target Product Primary Starting Materials Auxiliary Reagents Reaction Type
This compound4-Amino-2,5-difluorobenzonitrile; Acetyl chloride or Acetic anhydrideBase (e.g., Pyridine, Triethylamine)Acylation vulcanchem.com
N-(aryl)-2-cyanoacetamide (Analogue)Substituted Aniline; Cyanoacetic acidCoupling Agent (e.g., DIC, CDI, T3P) chemicalbook.comucl.ac.ukCyanoacetylation ekb.eg

Coupling agents are crucial in modern amide synthesis, especially when starting from a carboxylic acid and an amine. They work by activating the carboxylic acid to facilitate the attack by the amine nucleophile. Common coupling agents include carbodiimides like DCC and DIC, as well as reagents like N,N'-Carbonyldiimidazole (CDI) and propylphosphonic anhydride (T3P). ucl.ac.uk More recently, boric acid has been explored as a cost-effective and easy-to-handle catalyst for amide bond formation. amazonaws.com

The choice of solvent and the precise control of temperature are critical parameters that significantly impact reaction outcomes, including yield, rate, and selectivity. rsc.orgnumberanalytics.com

Solvent Systems: Amidation reactions have traditionally been carried out in dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uk These solvents are popular due to their ability to effectively solubilize a wide range of reactants. ucl.ac.uk However, due to environmental and safety concerns, there is a significant drive to replace them with greener alternatives. rsc.orgrsc.org Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) can be effective replacements for many amidation processes. rsc.org In some cases, water has been successfully used as a solvent, particularly with the aid of surfactants to overcome solubility issues. nsf.gov The polarity of the solvent can be crucial; for example, in the synthesis of primary amides versus imides from aroyl chlorides, the choice between a polar solvent like THF and a non-polar solvent like dioxane can determine the major product. nih.gov

Influence of Selected Solvents on Amidation Reactions

Temperature Control: Temperature is a critical variable in chemical synthesis. In exothermic reactions, such as many amidation processes, inadequate temperature control can lead to a rapid increase in temperature, potentially causing side reactions, degradation of products, or even unsafe "runaway" conditions. mdpi.com Conversely, some reactions require heating (reflux) to proceed at a practical rate. youtube.com Precise temperature control, often achieved through heating mantles, oil baths, or cooling baths, is essential for maximizing reaction efficiency and ensuring the desired product is formed with high purity. mdpi.comrsc.org For instance, cooling a reaction mixture to 0°C before the addition of a reactive reagent like an acid chloride can help to moderate the reaction rate and improve selectivity. google.com

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of N-aryl amides and their analogues, several catalytic protocols have been developed.

Palladium-Catalyzed Amidation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. While originally developed for amines, it has been extended to amides as nucleophiles, allowing for the N-arylation of amides with aryl halides. syr.edu The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with the deprotonated amide and subsequent reductive elimination to yield the N-aryl amide and regenerate the catalyst. syr.edu The choice of ligand is critical to the success of this reaction.

Copper-Catalyzed Reactions: Copper catalysts are also effective for C-N bond formation. For example, copper-catalyzed domino reactions involving anilines can be used to construct complex nitrogen-containing heterocyclic scaffolds. nih.gov

Other Catalytic Systems: Other metals, such as manganese, have been used to catalyze the amidation of esters with amines. organic-chemistry.org Furthermore, metal-free catalytic systems are gaining traction. As mentioned, boric acid can catalyze direct amidation between carboxylic acids and amines. amazonaws.com Organic photoredox catalysts have also been shown to promote amide bond formation without the need for metals or additives. organic-chemistry.org

Overview of Catalytic Amidation Approaches

Chromatographic and Recrystallization Techniques for Product Purification

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and by-products. The principal techniques employed for this purpose are recrystallization and column chromatography.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. mdpi.com The principle lies in the differential solubility of the desired product and impurities in a chosen solvent at different temperatures. mdpi.comnih.gov An ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. mdpi.com Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). orientjchem.org

The general procedure for recrystallization involves:

Solvent Selection: Testing various solvents to find one with the optimal solubility characteristics for this compound.

Dissolution: Dissolving the crude solid in the minimum amount of hot solvent to create a saturated solution. orientjchem.org

Decolorization: If colored impurities are present, activated carbon can be added to the hot solution to adsorb them, followed by hot filtration. gordon.edu

Crystallization: The hot, saturated solution is allowed to cool slowly. As the solubility decreases, the pure compound crystallizes, excluding impurities from its lattice structure. nih.gov Slow cooling is crucial for forming larger, purer crystals. nih.gov

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. orientjchem.org

Chromatographic Techniques , particularly High-Performance Liquid Chromatography (HPLC), are powerful methods for both the analysis and purification of acetamide derivatives. rsc.orgnih.gov Preparative HPLC can be used to isolate the target compound with very high purity. nih.gov A typical method would involve a reversed-phase (RP) column, such as a C18 column. acs.org

The crude this compound is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, often a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small percentage of acetic or formic acid), is pumped through the column. nih.govacs.org By adjusting the composition of the mobile phase (gradient elution), compounds are separated based on their differing affinities for the stationary phase. acs.org The fraction containing the pure product is collected, and the solvent is removed by evaporation.

Table 1: Comparison of Purification Techniques

Feature Recrystallization Column Chromatography (HPLC)
Principle Differential solubility Differential partitioning between stationary and mobile phases
Best For Removing small amounts of impurities from a solid product orientjchem.org High-purity separation, complex mixtures, analytical quantification rsc.orgnih.gov
Throughput High (can process large quantities) Lower for preparative scale
Solvent Usage Moderate to high Can be high, especially for preparative scale
Purity Achieved Good to excellent Very high to excellent acs.org
Complexity Relatively simple procedure orientjchem.org Requires specialized equipment and expertise nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijtsrd.com This section explores sustainable synthetic routes applicable to this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. scispace.com By using microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields and improved product purity in a fraction of the time. jchps.comnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. scispace.com

For the synthesis of this compound, a microwave-assisted protocol would typically involve reacting 4-amino-2,6-difluorobenzonitrile (B1288387) with an acetylating agent like acetic acid or acetic anhydride in a dedicated microwave reactor. ymerdigital.comnih.gov The reaction can often be performed with a reduced amount of solvent, or even under solvent-free conditions, further enhancing its green credentials. ymerdigital.com Dedicated microwave reactors allow for precise control over temperature and pressure, enabling reactions to be conducted safely at temperatures far above the solvent's normal boiling point. anton-paar.com

Table 2: Microwave-Assisted vs. Conventional Synthesis of Acetanilides

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours jchps.com Minutes jchps.comnih.gov
Energy Efficiency Low (heats vessel, then contents) High (heats polar reactants directly) nih.gov
Yield Often moderate to good Often good to excellent nih.gov
Side Reactions More prevalent due to prolonged heating Minimized due to short reaction times
Catalyst Often required (e.g., strong acids/bases) Can sometimes be avoided or used more efficiently ymerdigital.com

A plausible microwave-assisted synthesis could involve heating a mixture of 4-amino-2,6-difluorobenzonitrile and glacial acetic acid at 160-180°C for 5-20 minutes, resulting in a high yield of the desired acetamide. ymerdigital.comnih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthesis. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov

Ultrasound-assisted synthesis of this compound would involve the sonication of a mixture of 4-amino-2,6-difluorobenzonitrile and an acetylating agent. These reactions are often carried out at or near room temperature, reducing energy consumption. rsc.org The use of ultrasound can lead to significantly shorter reaction times and higher yields compared to silent (non-sonicated) conditions. nih.govnih.gov Furthermore, sonochemistry can be particularly effective in aqueous media, aligning with the green chemistry goal of replacing volatile organic solvents with water. nih.gov Research on analogous systems has shown that ultrasound can efficiently promote the synthesis of various acetamide derivatives and other heterocyclic compounds, often with improved outcomes over conventional methods. rsc.orgnih.govnih.gov

One of the core principles of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. mdpi.com The N-acetylation of anilines, the key reaction for synthesizing this compound, is particularly amenable to solvent-free conditions. orientjchem.org

In a typical solvent-free protocol, 4-amino-2,6-difluorobenzonitrile would be mixed directly with a slight excess of the acetylating agent, such as acetic anhydride. mdpi.comorientjchem.org The reaction can proceed at room temperature or with gentle heating. The absence of a solvent simplifies the work-up procedure, as the product often precipitates directly from the reaction mixture and can be purified by simple washing or recrystallization. orientjchem.org This approach not only prevents pollution but also improves the efficiency and cost-effectiveness of the synthesis. Several studies have demonstrated the highly efficient N-acylation of various amines under catalyst- and solvent-free conditions, achieving excellent yields in very short reaction times. mdpi.comorientjchem.org

While a specific MCR for this compound is not prominently documented, the concept can be applied. For instance, a hypothetical one-pot process could involve the in situ generation of the starting aniline followed immediately by acetylation in the same reaction vessel. Such strategies are valued for their ability to rapidly build molecular complexity from simple starting materials. nih.govyoutube.com The development of novel MCRs is a key area of research for producing libraries of bioactive compounds, including various heterocyclic amides. taylorfrancis.com

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener." nih.govjocpr.com The synthesis of this compound via the direct acetylation of 4-amino-2,6-difluorobenzonitrile with acetic anhydride is a relatively atom-economical process, with acetic acid being the only by-product.

Designing a true cascade reaction for this specific target is challenging due to the simplicity of the transformation. However, one could envision a more complex, hypothetical cascade process starting from a precursor to 4-amino-2,6-difluorobenzonitrile. For example, a process could be designed where a substitution reaction on a multi-functionalized benzene (B151609) ring is followed by an intramolecular rearrangement and subsequent in situ acetylation, all orchestrated without changing the reaction conditions. Such a design would represent a highly sophisticated application of green chemistry principles, maximizing efficiency and minimizing waste. nih.gov

Considerations for Industrial Scale-Up and Process Development

The successful transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough evaluation of several critical process development and scale-up parameters. While specific industrial synthesis data for this compound is not extensively published, valuable insights can be drawn from the process development of structurally similar fluorinated and cyano-substituted aromatic compounds. The primary goals of industrial scale-up are to ensure the process is safe, cost-effective, robust, and environmentally sustainable, while consistently producing the final product within the required quality specifications.

Key considerations for the industrial scale-up of syntheses, such as the common acetylation of a substituted aniline, include choice of reagents, reaction conditions, solvent selection, work-up and purification procedures, and process control strategies.

Reagent Selection and Stoichiometry: For an industrial process, the choice of reagents is heavily influenced by cost, availability, safety, and handling requirements. In the acetylation of a precursor like 4-amino-2,5-difluorobenzonitrile, acetic anhydride is often favored over acetyl chloride on a large scale due to its lower cost, reduced corrosivity, and the less hazardous nature of its acetic acid byproduct compared to hydrochloric acid.

The stoichiometry of the reagents must be optimized to maximize the conversion of the limiting reactant, minimize the formation of impurities, and reduce the cost associated with excess raw materials. While a slight excess of the acetylating agent might be used in the lab to drive the reaction to completion, on an industrial scale, this needs to be carefully balanced against the cost of the reagent and the complexity of its removal during downstream processing.

Solvent Selection and Recovery: The ideal solvent for industrial production should be inexpensive, non-toxic, and allow for easy product isolation and purification. Furthermore, the ability to recycle and reuse the solvent is a significant factor in making the process economically and environmentally viable. For the synthesis of acetamides, solvents like ethyl acetate or tetrahydrofuran might be employed. chemicalbook.com However, for industrial applications, higher-boiling, less volatile solvents may be preferred to minimize losses and improve safety. The selection must also consider the solubility of both the reactants and the product to facilitate the reaction and subsequent isolation.

Reaction Conditions and Control: Precise control over reaction parameters such as temperature, pressure, and reaction time is crucial for ensuring consistent product quality and yield on a large scale. Exothermic reactions, such as acetylation, require efficient heat removal systems to prevent runaway reactions and the formation of degradation products. Patents for related compounds often detail specific temperature ranges to ensure high selectivity and yield. For instance, a patented synthesis for a related dichlorinated acetamide specifies controlling the temperature during chlorination to between -20°C and 20°C. patsnap.com

The table below outlines typical reaction conditions found in the synthesis of analogous compounds, which would be critical to control during the industrial production of this compound.

ParameterLaboratory ScaleIndustrial Scale ConsiderationsRationale
Temperature Often room temperature to refluxPrecise control, often lower temperatures with longer reaction times or specialized coolingTo control exothermic events, minimize side reactions, and ensure consistent product profile. patsnap.comgoogle.com
Pressure Typically atmosphericMay be varied to control boiling points of solvents or for specific reactionsSafety and process optimization.
Reaction Time Monitored by TLC/LC-MS until completionOptimized for maximum throughput and yield, often fixed based on validation studiesEconomic efficiency and process consistency. google.com
Agitation Magnetic or overhead stirringRobust mechanical stirringTo ensure efficient mass and heat transfer in large reactor volumes.

For a solid product like this compound, crystallization is a likely method of purification. The choice of crystallization solvent is critical and must be carefully selected to provide good recovery of the pure compound while leaving impurities in the mother liquor. The process often involves dissolving the crude product in a hot solvent and then cooling to induce crystallization. The resulting solid is then filtered, washed with a cold solvent to remove residual impurities, and dried. For instance, in the synthesis of a related compound, the crude product was purified by recrystallization from ethyl acetate. chemicalbook.com

Process Intensification and Modern Manufacturing Techniques: To overcome some of the challenges associated with scaling up batch processes, modern manufacturing approaches like continuous flow chemistry are being explored for the synthesis of fluorinated compounds. numberanalytics.com Continuous flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality. For fluorination reactions, which can be highly energetic, the superior temperature control in a flow system can lead to higher selectivity and yields. numberanalytics.com This approach allows for the production of large quantities of material over time from a smaller footprint reactor.

The challenges and potential solutions in scaling up the synthesis of fluorinated compounds are summarized in the table below.

ChallengePotential Industrial SolutionScientific Principle
Cost of Fluorinating Agents Use of more economical reagents; efficient recycling protocols.Economic optimization and green chemistry principles. numberanalytics.com
Selectivity in Fluorination Precise control of reaction conditions; use of selective catalysts.Reaction kinetics and catalysis. numberanalytics.com
Reaction Control Implementation of continuous flow chemistry; advanced process analytical technology (PAT).Enhanced heat and mass transfer; real-time monitoring and control. numberanalytics.com
Purification of Final Product Optimized crystallization processes; use of preparative chromatography for high-purity applications.Solubility principles and chromatographic separation.

Chemical Reactivity and Transformation Studies of N 4 Cyano 2,5 Difluorophenyl Acetamide

Elucidation of Reaction Mechanisms and Pathways

While specific mechanistic studies for N-(4-Cyano-2,5-difluorophenyl)acetamide are not extensively documented in dedicated literature, its reaction pathways can be inferred from established principles and analogous transformations of related compounds. A plausible and common pathway for its synthesis involves the acylation of a substituted aniline (B41778) precursor.

The formation of this compound likely proceeds through the nucleophilic attack of the amino group of 4-cyano-2,5-difluoroaniline on an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). vulcanchem.com This reaction typically occurs in the presence of a base like pyridine (B92270), which serves to neutralize the acidic byproduct (e.g., HCl). vulcanchem.com The mechanism involves the lone pair of electrons on the aniline nitrogen attacking the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation by the base yields the final acetamide (B32628) product.

Pathways for further transformations of the molecule are governed by the reactivity of the aromatic ring and its functional groups. For instance, electrophilic aromatic substitution reactions proceed via the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The stability of this intermediate, and thus the reaction rate and regioselectivity, is heavily influenced by the existing substituents. masterorganicchemistry.com

Comprehensive Analysis of Reaction Types

The unique combination of electron-withdrawing and electron-donating groups on this compound allows it to participate in a diverse range of chemical reactions.

The susceptibility of the phenyl ring to substitution reactions is a cornerstone of its chemistry.

Electrophilic Aromatic Substitution (SEAr): The outcome of electrophilic substitution on the benzene (B151609) ring of this compound is determined by the combined electronic effects of the acetamido, fluoro, and cyano groups. Substituents can be classified as activating or deactivating and are characterized by their directing effects (ortho, para, or meta). uci.edu

Acetamido group (-NHCOCH₃): This group is activating and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) when the electrophile attacks at the ortho and para positions. wikipedia.org

Fluoro group (-F): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate electron density through resonance. uci.edu

Cyano group (-CN): This group is strongly deactivating and a meta-director due to both its inductive and resonance electron-withdrawing effects. uci.edu

The single available position for substitution on the ring is at C-6 (ortho to the acetamido group and meta to the cyano group). The directing effects of the substituents are summarized in the table below.

Table 1: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NHCOCH₃C-1WithdrawingDonatingActivatingOrtho, Para
-FC-2, C-5WithdrawingDonatingDeactivatingOrtho, Para
-CNC-4WithdrawingWithdrawingDeactivatingMeta

Given the strong deactivating nature of the cyano and fluoro groups, electrophilic aromatic substitution reactions on this molecule are expected to be sluggish compared to benzene.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (cyano and fluoro) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The fluorine atoms, in particular, can act as good leaving groups in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group like the cyano group. Therefore, nucleophiles could potentially displace the fluorine atoms at the C-2 or C-5 positions. Studies on other halogenated, electron-poor aromatic systems have shown that such nucleophilic substitutions are viable pathways for functionalization. beilstein-journals.org

The functional groups of this compound offer sites for oxidative transformations. While direct oxidation of the acetamide or cyano group requires harsh conditions, the molecule can serve as a precursor for oxidative cyclization reactions. For example, related 4-(2-aminophenyl)-4-oxobutyronitriles undergo base-assisted oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This suggests that if the acetamide group were hydrolyzed to an amine, the resulting compound could undergo similar intramolecular reactions, potentially involving oxidation, to yield complex heterocyclic derivatives. nih.gov

The molecule possesses functional groups that are amenable to chemical reduction.

Reduction of the Cyano Group: The cyano (-C≡N) group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is a common strategy in organic synthesis to introduce an aminomethyl group.

Reduction of the Acetamide Group: The amide carbonyl can also be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like LiAlH₄, which would convert the N-acetyl group to an N-ethyl group.

These reduction reactions provide pathways to synthesize new derivatives with altered chemical properties and biological activities.

Table 2: Potential Reduction Products

Functional GroupReducing Agent (Example)Product Functional Group
Cyano (-CN)LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)
Acetamide (-NHCOCH₃)LiAlH₄Ethylamine (B1201723) (-NHCH₂CH₃)

The presence of both a cyano and an acetamide group on the same molecule provides the necessary components for various cyclization reactions to form heterocyclic systems.

Intramolecular Cyclization: The cyano group can be activated by reagents like halogenated anhydrides to promote intramolecular cyclization. nih.gov For instance, if a suitable nucleophilic group were present on the acetyl side chain, it could attack the activated nitrile to form a ring. Research on other cyanoacetamide derivatives has shown their utility as building blocks for synthesizing azole and azine derivatives through cyclization pathways. ekb.eg

Intermolecular Cyclization: this compound can react with other molecules in intermolecular cyclization schemes. For example, the active methylene group of a related compound, 2-cyanoacetamide, is known to participate in reactions that lead to the formation of dihydropyridine (B1217469) and thiophene (B33073) rings. ekb.eg

Condensation reactions are another important class of transformations for cyano-containing compounds. The Knoevenagel condensation, for example, involves the reaction of an active methylene compound (like cyanoacetamide) with an aldehyde or ketone. nih.gov Although the acetyl group in this compound is not an active methylene group in the traditional sense, derivatives where the acetyl group is replaced by a cyanoacetyl group, such as in 2-cyano-N-(2,4-difluorophenyl)acetamide, readily undergo such reactions. nih.govnih.gov

Adduct formation can occur if the molecule is transformed into a more reactive intermediate. For example, metabolic activation of related aromatic amines can lead to reactive species that form covalent adducts with biological macromolecules like proteins. berkeley.edu Similarly, reactive electrophiles can form adducts with the nucleophilic sites on the molecule. nih.gov

Derivatization and Functionalization Strategies

The strategic modification of this compound allows for the generation of a diverse array of derivatives. These transformations can be selectively targeted to the cyano group, the acetamide moiety, or the difluorophenyl ring, enabling the synthesis of novel compounds with tailored properties.

Chemical Modifications of the Cyano Group

The cyano group is a versatile functional handle that can be converted into various other functionalities. Common transformations of nitriles include hydrolysis, reduction, and cycloaddition reactions. wikipedia.org

Hydrolysis: The hydrolysis of the cyano group in this compound can be controlled to yield either the corresponding carboxylic acid or the amide. Under acidic or basic conditions, the nitrile can be fully hydrolyzed to produce 4-acetamido-2,5-difluorobenzoic acid. nih.gov Careful control of reaction conditions, such as using milder acids, can potentially halt the reaction at the intermediate amide stage, yielding N-(4-(aminocarbonyl)-2,5-difluorophenyl)acetamide. libretexts.org

Reduction: The cyano group can be reduced to a primary amine, which would yield N-(4-(aminomethyl)-2,5-difluorophenyl)acetamide. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.gov The resulting aminomethyl group can serve as a key building block for the synthesis of more complex nitrogen-containing structures.

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions to form various heterocyclic rings. For instance, [2+2+2] cycloaddition strategies have been employed for the construction of polycyclic pyridine derivatives from unactivated nitriles. researchgate.net This reactivity opens up pathways to novel heterocyclic scaffolds derived from this compound.

Table 1: Potential Chemical Modifications of the Cyano Group in this compound

Reaction TypeReagents and ConditionsPotential Product
Complete HydrolysisH₃O⁺, heat or OH⁻, heat then H₃O⁺4-acetamido-2,5-difluorobenzoic acid
Partial HydrolysisMild acid (e.g., H₂SO₄ in EtOH)N-(4-(aminocarbonyl)-2,5-difluorophenyl)acetamide
Reduction1. LiAlH₄, Et₂O; 2. H₂ON-(4-(aminomethyl)-2,5-difluorophenyl)acetamide
CycloadditionVaries (e.g., dienes, alkynes)Various heterocyclic derivatives (e.g., pyridines, tetrazoles)

Transformations Involving the Acetamide Moiety

The acetamide moiety also presents opportunities for chemical modification, primarily through hydrolysis or reduction.

Hydrolysis: The amide bond of the acetamide group can be cleaved under acidic or basic conditions to yield 4-amino-2,5-difluorobenzonitrile. This transformation provides access to the free aniline derivative, which can then be further functionalized, for example, through diazotization followed by substitution reactions.

Reduction: While less common than hydrolysis, the amide can be reduced to the corresponding ethylamine derivative, N-(4-cyano-2,5-difluorophenyl)ethanamine, using powerful reducing agents like lithium aluminum hydride under forcing conditions.

Table 2: Potential Transformations of the Acetamide Moiety in this compound

Reaction TypeReagents and ConditionsPotential Product
HydrolysisH₃O⁺, heat or OH⁻, heat4-amino-2,5-difluorobenzonitrile
ReductionLiAlH₄, THF, refluxN-(4-cyano-2,5-difluorophenyl)ethanamine

Functionalization of the Difluorophenyl Ring

The difluorophenyl ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing fluorine and cyano groups. masterorganicchemistry.com The positions ortho and para to these activating groups are particularly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles. The reactivity order in nucleophilic aromatic substitution is typically F > Cl > Br > I, making the fluorine atoms on this compound potential leaving groups. nih.gov For instance, reaction with alkoxides, thiolates, or amines could lead to the substitution of one or both fluorine atoms. The regioselectivity of such substitutions would be influenced by the combined directing effects of the acetamide and cyano groups. Studies on related fluorinated nitriles have shown that selective metalation followed by quenching with electrophiles can achieve functionalization at specific positions on the ring. acs.org

Electrophilic Aromatic Substitution: Due to the strongly deactivating nature of the fluorine and cyano substituents, electrophilic aromatic substitution on the difluorophenyl ring is expected to be challenging. libretexts.org The acetamide group is an ortho-, para-director, but its activating effect is likely outweighed by the deactivating effects of the other substituents.

Table 3: Potential Functionalization of the Difluorophenyl Ring

Reaction TypeReagents and ConditionsPotential Product(s)
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., NaOMe, NaSMe, R₂NH)Substitution of one or both fluorine atoms
Metalation-Electrophilic Quench1. Strong base (e.g., TMPMgCl·LiCl); 2. Electrophile (E⁺)Introduction of an electrophile onto the ring

This compound as a Precursor in Organic Synthesis

The polyfunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds and other nitrogen-containing structures. Cyanoacetamides, in general, are widely utilized as versatile synthons in heterocyclic chemistry. researchgate.nettubitak.gov.tr

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the cyanoacetamide moiety is well-exploited in the construction of a wide range of heterocyclic systems.

Synthesis of Pyridines and Pyridones: Cyanoacetamides are common precursors for the synthesis of substituted pyridines and pyridones. For instance, multicomponent reactions involving a cyanoacetamide, an aldehyde, and a source of ammonia (B1221849) or an amine can lead to the formation of dihydropyridine derivatives, which can be subsequently oxidized to pyridines. A related compound, 2-cyano-N-(4-fluorophenyl)acetamide, has been used in a multicomponent reaction with malononitrile (B47326) and various benzaldehydes to synthesize highly substituted 2-pyridones. researchgate.net

Synthesis of Thiazoles: The active methylene group in the cyanoacetamide can react with sulfur-containing reagents to form thiazole (B1198619) rings. For example, reaction with elemental sulfur and an appropriate aldehyde or ketone in the presence of a base is a common method for synthesizing 2-aminothiazole (B372263) derivatives. Cyclization of thiosemicarbazones with α-haloketones is another established route to thiazoles. nih.gov

Synthesis of Other Heterocycles: The versatility of the cyanoacetamide unit allows for its incorporation into a variety of other heterocyclic systems, including pyrazoles, pyrimidines, and thiophenes, through reactions with appropriate bifunctional reagents. tubitak.gov.tr The specific reaction conditions and the choice of co-reactants determine the resulting heterocyclic scaffold.

Table 4: Examples of Heterocyclic Scaffolds Synthesized from Related Cyanoacetamides

HeterocycleSynthetic StrategyExample PrecursorReference
2-PyridoneMulticomponent reaction with aldehyde and malononitrile2-cyano-N-(4-fluorophenyl)acetamide researchgate.net
ThiazoleReaction with α-bromoacetophenone and thiosemicarbazideN-(4-cyanophenyl)acetamide derivatives nih.gov
ThiopheneGewald three-component reactionVarious cyanoacetamides nih.gov
PyrazoleReaction with hydrazine (B178648) derivativesCyanoacetohydrazide chemrxiv.org

Generation of Complex Nitrogen-Containing Structures

Beyond the synthesis of simple heterocycles, this compound can serve as a starting point for the construction of more elaborate nitrogen-containing molecules.

The transformations of the cyano and acetamide groups, as detailed in sections 3.3.1 and 3.3.2, generate key intermediates such as primary amines and carboxylic acids. These functional groups can then be utilized in further synthetic steps to build more complex architectures. For example, the diamine resulting from the reduction of both the cyano and acetamide groups could be used in the synthesis of nitrogen-containing macrocycles. nih.gov Such macrocycles are of interest for their ability to act as hosts for guest molecules and for their potential applications in catalysis and materials science.

The synthesis of fused heterocyclic systems is another avenue for generating complex nitrogenous structures. By choosing appropriate reaction partners, the cyanoacetamide moiety can be annulated with other rings to create polycyclic aromatic systems containing nitrogen. The inherent functionality of this compound provides multiple handles for such cyclization strategies. researchgate.net

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive spectroscopic and structural analysis of the chemical compound this compound, based on publicly available experimental data, cannot be provided at this time. Despite extensive searches for its Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectra, detailed experimental data remains largely unpublished in the public domain.

The compound, identified with the CAS Number 368857-25-4, is a substituted acetamide. Its structure consists of a phenyl ring with fluorine atoms at the 2 and 5 positions, a cyano group at the 4 position, and an acetamide group at the 1 position. While the synthesis of this compound is plausible through the acetylation of 4-amino-2,5-difluorobenzonitrile, a commercially available starting material, detailed characterization data from such a synthesis has not been found in scientific literature or chemical databases.

The only specific experimental datum found is a partial ¹H NMR signal, indicating a singlet at approximately δ 2.1 ppm, which is characteristic of the methyl (CH₃) protons of the acetamide group. However, this single piece of information is insufficient to construct a thorough analysis of the compound's molecular structure and properties as would be required for a complete spectroscopic characterization.

Without access to the full range of spectroscopic data, a detailed discussion and creation of data tables for each of the specified analytical techniques—FTIR, Raman, ¹H NMR, ¹³C NMR, and ¹⁹F NMR—is not possible. Information on related but structurally distinct compounds is available but is not suitable for the specific analysis of this compound as per the strict requirements of the request.

Therefore, the generation of an article focusing solely on the spectroscopic characterization and structural elucidation of this compound cannot be fulfilled until such time as the relevant experimental data becomes publicly available.

Spectroscopic Characterization and Structural Elucidation of N 4 Cyano 2,5 Difluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insight into the connectivity of atoms within a molecule. For N-(4-Cyano-2,5-difluorophenyl)acetamide, techniques such as COSY, HSQC, and HMBC are instrumental in confirming the compound's structural assembly.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling relationships. sdsu.edu In a typical analysis of a substituted phenylacetamide, COSY spectra would reveal correlations between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is crucial for assigning carbon signals in the ¹³C NMR spectrum based on their attached protons. For instance, the protons of the methyl group in the acetamide (B32628) moiety would show a clear correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. In this compound, HMBC would show correlations from the N-H proton to the carbonyl carbon and to carbons in the phenyl ring, and from the methyl protons to the carbonyl carbon, thereby confirming the acetamide linkage and its connection to the difluorocyanophenyl ring.

While specific spectral data for this compound is not abundant in public literature, the application of these techniques to analogous structures provides a clear framework for its characterization. researchgate.netscience.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

The molecular formula for this compound is C₉H₆F₂N₂O, corresponding to a molecular weight of 196.15 g/mol . In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 196.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A common fragmentation for acetamides is the alpha-cleavage of the carbonyl group, leading to the formation of an acylium ion. Another probable fragmentation is the loss of the acetamide group or parts of it from the parent molecule. The presence of the cyano and difluoro substituents on the phenyl ring will also influence the fragmentation, leading to characteristic ion peaks. For instance, the loss of a fluorine atom or the entire cyano group could be observed. Analysis of related cyanoacetamide structures can provide further insight into expected fragmentation pathways. nist.govnist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

Property Value
Molecular FormulaC₉H₆F₂N₂O
Molecular Weight196.15 g/mol
Predicted m/z of Molecular Ion (M+)196

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is influenced by the presence of chromophores, which are parts of the molecule that absorb light.

For this compound, the aromatic ring and the acetamide and cyano groups act as chromophores. The electronic spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl and cyano groups. The substitution pattern on the aromatic ring, including the electron-withdrawing fluorine and cyano groups, will influence the wavelength and intensity of these absorptions. Studies on similar aromatic compounds indicate that such substitutions can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. researchgate.netnih.govresearchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm)
π → π* (aromatic)200-300
n → π* (carbonyl)270-300
n → π* (cyano)> 200

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of related acetamide derivatives provides insight into its likely crystallographic features. For example, the related compound 2-cyanoguanidinophenytoin crystallizes in a monoclinic system with the space group P21/c. nih.gov Another analog, 2-cyano-4-bromo-4′-N,N-diethylaminoazobenzene, crystallizes in the triclinic system with space group P1. capes.gov.br The crystal system and space group for this compound would be determined from the diffraction data and would dictate the symmetry of the unit cell.

The molecular conformation of this compound would be characterized by the relative orientation of the acetamide group with respect to the difluorocyanophenyl ring. The planarity of the molecule and any torsion angles between the phenyl ring and the acetamide plane would be key features. nih.gov Bond lengths and angles would be determined with high precision, and these values would be influenced by the electronic effects of the fluorine and cyano substituents. For instance, the C-F and C-CN bond lengths would be of particular interest.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. Hydrogen bonds are expected to be a dominant feature, with the N-H group of the acetamide acting as a hydrogen-bond donor and the oxygen of the carbonyl group and the nitrogen of the cyano group acting as acceptors. nih.govresearchgate.net These interactions could link molecules into chains, sheets, or more complex three-dimensional networks. nih.govwho.int

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also play a significant role in stabilizing the crystal structure. mdpi.com The electron-deficient nature of the difluorocyanophenyl ring could favor offset or slipped-parallel π-stacking arrangements. nih.gov The presence and geometry of these interactions would be revealed by the crystallographic analysis.

Crystal Packing Architecture and Solid-State Organization of this compound

The solid-state organization of a crystalline material is dictated by the intricate network of intermolecular interactions that govern how individual molecules arrange themselves into a periodic lattice. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a detailed analysis of its functional groups—the acetamide, the cyano moiety, and the difluorophenyl ring—allows for a comprehensive and scientifically grounded projection of its crystal packing architecture. The behavior of these groups in analogous reported crystal structures provides a robust framework for understanding the likely intermolecular interactions at play.

The primary forces expected to direct the supramolecular assembly of this compound are hydrogen bonds, particularly the classical N—H···O interaction involving the amide group. This is a common and highly directional interaction in acetanilides, often leading to the formation of well-defined one-dimensional chains or two-dimensional networks. For instance, in the crystal structure of the related compound N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate, molecules are linked by strong N—H···O hydrogen bonds, forming distinct dimeric motifs. nih.gov These dimers are then further organized into more extended structures through other hydrogen bonding interactions. nih.gov

The difluorinated phenyl ring is another key contributor to the crystal packing. The fluorine atoms can act as weak hydrogen bond acceptors in C—H···F interactions. Furthermore, the electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing cyano and fluorine substituents, makes it susceptible to π-stacking interactions. vulcanchem.com These interactions, where the planar aromatic rings of adjacent molecules align, are a significant cohesive force in the crystal lattice of many aromatic compounds. The specific geometry of these π-stacking interactions (e.g., parallel-displaced or T-shaped) would be a defining feature of the crystal packing.

The interplay of these various interactions—strong N—H···O hydrogen bonds forming primary structural motifs, supported and interconnected by weaker C—H···N, C—H···F, and π-stacking interactions—would ultimately define the three-dimensional architecture of the crystal. The steric hindrance and electronic effects of the 2,5-difluoro substitution pattern would also play a crucial role in determining the final, most thermodynamically stable crystalline form. vulcanchem.com

To illustrate the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study, the following table presents data for a structurally related compound, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate. It is important to note that this data is for comparative purposes and does not represent the actual crystallographic parameters of this compound.

Table 1: Illustrative Crystallographic Data for a Related Compound (Data for N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate) nih.gov

ParameterValue
Chemical FormulaC₉H₁₀N₄OS·0.5H₂O
Molecular Weight231.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.229 (3)
b (Å)10.181 (4)
c (Å)13.198 (5)
α (°)84.221 (10)
β (°)80.036 (10)
γ (°)82.136 (11)
Volume (ų)1075.4 (7)
Z4

The following table summarizes the likely intermolecular interactions that govern the solid-state organization of this compound, based on the analysis of its functional groups and data from related structures.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondN—H (amide)O (carbonyl)Primary structural motif, likely forming chains or dimers
Hydrogen BondC—H (aromatic/methyl)N (cyano)Secondary interaction, linking primary motifs
Hydrogen BondC—H (aromatic/methyl)F (fluoro)Weak interaction, contributing to overall lattice energy
π-StackingPhenyl RingPhenyl RingSignificant cohesive force, driven by aromatic system

Theoretical and Computational Investigations of N 4 Cyano 2,5 Difluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the molecular structure, reactivity, and properties of compounds. These methods, rooted in quantum mechanics, allow for the detailed investigation of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

In a typical DFT study, the geometry of a molecule is optimized to predict bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations at the CAM-B3LYP/6-311G(d,p) level of theory were used to optimize the molecular structure, showing good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations on N-(4-hydroxyl phenyl) acetamide (B32628) have also been performed to determine its optimized geometrical parameters. nih.gov Such an analysis for N-(4-Cyano-2,5-difluorophenyl)acetamide would provide crucial information about its molecular conformation and the influence of the cyano and difluoro substituents on the phenyl ring and acetamide group.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. cas.cz A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Acetamide Derivative (Note: This data is for illustrative purposes and does not represent this compound)

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.5

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

MEP analysis has been used to identify the reactive sites in N-(4-hydroxyl phenyl) acetamide. nih.gov Similarly, for various substituted acetamides, MEP plots have been used to elucidate their reactivity. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group, the nitrogen of the cyano group, and the fluorine atoms, indicating these as potential sites for electrophilic attack. In contrast, the hydrogen atoms of the amide and the aromatic ring would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer.

NBO analysis has been performed on N-(4-hydroxyl phenyl) acetamide to interpret its natural charges and intermolecular contacts. nih.gov It has also been used to study charge transfer and conjugative interactions within N-(phenyl)-2,2-dichloroacetamide derivatives. researchgate.net For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the oxygen, nitrogen, and fluorine atoms to the antibonding orbitals of the aromatic ring and the cyano group, providing a deeper understanding of its electronic stability.

Table 2: Illustrative NBO Analysis Data for a Related Acetamide Derivative (Note: This data is for illustrative purposes and does not represent this compound)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) O σ*(C-N) 25.5
LP(1) N π*(C=O) 50.2

Prediction and Interpretation of Vibrational and NMR Spectra

Computational methods, particularly DFT, are widely used to predict and interpret vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of a molecule, researchers can make detailed assignments of the experimental spectra, leading to a more complete characterization of the compound.

For N-(4-hydroxyl phenyl) acetamide, DFT calculations have been used to compute vibrational wavenumbers and compare them with experimental FT-IR and FT-Raman data. nih.gov The 1H and 13C NMR chemical shifts were also calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Similar studies have been performed for other acetamide derivatives. researchgate.net A theoretical prediction of the vibrational and NMR spectra of this compound would be invaluable for confirming its structure and understanding the influence of its functional groups on its spectroscopic properties.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation approaches can be used to study the behavior of larger systems, such as the interaction of a molecule with a biological target or its properties in the solid state or in solution.

Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes of a molecule over time and its interactions with its environment. In a study of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors, molecular dynamics simulations were performed to investigate the stability of the ligand-protein complex. researchgate.netnih.gov While no specific molecular modeling studies on this compound have been found, such approaches could be used to explore its potential biological activity or its material properties.

Molecular Dynamics Simulations to Investigate Conformational Space

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to explore the conformational space of a molecule, which is the full range of three-dimensional shapes a molecule can adopt by rotating around its single bonds.

For a molecule like this compound, MD simulations can reveal how the acetamide group orients relative to the substituted phenyl ring and how interactions with a solvent, such as water, influence its preferred shapes. nih.gov By simulating the molecule's behavior over nanoseconds, scientists can identify the most stable, low-energy conformations. nih.govmdpi.com This information is critical because a molecule's biological activity and physical properties are often dictated by its three-dimensional structure. mdpi.com Studies on catalytically active peptides have successfully used MD simulations to identify secondary structures and conformational flexibility, correlating these findings with catalytic activity. nih.gov A similar approach for this compound would provide a detailed understanding of its dynamic behavior, which is essential for designing applications in medicinal chemistry or materials science. nih.govmdpi.com

Computational Prediction of Reactivity and Stability

The reactivity and stability of this compound can be effectively predicted using quantum chemical methods, particularly Density Functional Theory (DFT). nih.govresearchgate.net These calculations provide insights into the electronic structure of the molecule, which governs its chemical behavior.

Key parameters derived from DFT that help predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

Furthermore, Fukui functions and Molecular Electrostatic Potential (MEP) maps can be calculated to identify specific reactive sites within the molecule. researchgate.netrawdatalibrary.net For this compound, the MEP map would likely show negative potential (red/yellow areas) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would highlight regions prone to nucleophilic attack. DFT-based approaches have been shown to be effective in creating a relative scale of reactivity for nitrile-containing compounds by calculating activation energies for reactions with nucleophiles like cysteine. nih.govacs.org Such computational analyses are invaluable for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors This table presents hypothetical data for this compound based on typical values for similar aromatic nitriles.

Parameter Calculated Value Implication
HOMO Energy -7.2 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.5 eV Energy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.7 eV Indicates high kinetic stability and low reactivity.
Dipole Moment 3.5 Debye Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. rawdatalibrary.netnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The goal is to find the best-fitting "pose" that maximizes favorable interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—and minimizes steric clashes. nih.gov The output of a docking simulation is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.netrawdatalibrary.net A lower binding energy suggests a more stable complex. nih.gov

In studies of similar cyano-substituted compounds, molecular docking has been successfully used to predict binding modes and affinities with various protein receptors, helping to identify promising candidates for drug development. researchgate.netrawdatalibrary.netnih.gov For instance, research on other acetamide derivatives has used docking to explore interactions with targets like β-glucuronidase or various kinases, guiding the synthesis of more potent inhibitors. nih.gov

Advanced Computational Analyses

Beyond initial predictions of structure and reactivity, more advanced computational methods can provide a deeper understanding of the intermolecular forces and specialized properties of this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is color-coded based on the types and closeness of atomic contacts between neighboring molecules.

For this compound, a Hirshfeld analysis would reveal the nature and percentage contribution of different non-covalent interactions, such as hydrogen bonds (e.g., N-H···O) and other contacts involving hydrogen, carbon, fluorine, and oxygen atoms. nih.goviucr.orgiucr.org For example, bright red spots on the surface typically indicate strong hydrogen bonds, which are crucial for the stability of the crystal structure. nih.gov The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts as a unique scatter plot, allowing for a quantitative comparison of the interaction patterns. nih.gov Studies on other fluorophenyl derivatives have used this method to show that H···H, C···H, and F···H contacts often dominate the crystal packing. nih.govnih.gov

Table 2: Illustrative Hirshfeld Surface Contact Percentages This table shows hypothetical data for this compound, based on analyses of similar fluorinated acetamides.

Intermolecular Contact Type Percentage of Total Surface Area Description
H···H 40.5% Represents the most significant contribution, typical for organic molecules. nih.gov
C···H / H···C 18.2% Indicates van der Waals interactions and weak hydrogen bonds. nih.gov
F···H / H···F 15.8% Highlights the role of fluorine in directing crystal packing. nih.gov
O···H / H···O 12.3% Corresponds to hydrogen bonding involving the carbonyl oxygen. nih.gov
N···H / H···N 8.1% Relates to hydrogen bonding involving the amide and cyano nitrogen atoms. researchgate.net
C···C 3.5% Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov
Other Contacts 1.6% Includes minor contributions from other atomic pairs.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are vital for advanced technologies like frequency conversion, optical switching, and data storage. nih.gov Computational methods, especially DFT, are widely used to predict the NLO properties of new molecules. researchgate.net

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β and γ). researchgate.netfrontiersin.org For a molecule like this compound, the presence of an electron-donating amide group and electron-withdrawing cyano and fluoro groups creates a donor-π-acceptor (D-π-A) system. This intramolecular charge transfer is a key feature for generating a strong second-order NLO response (related to β). jmcs.org.mx Theoretical calculations can quantify these NLO parameters, allowing for the virtual screening of candidates for NLO applications before undertaking complex synthesis and experimental validation. nih.gov Studies on other D-π-A systems containing cyano and fluoro groups have shown that such substitutions can significantly enhance NLO properties. frontiersin.orgjmcs.org.mx

Table 3: Illustrative Calculated NLO Properties This table presents hypothetical data for this compound based on computational studies of similar organic molecules.

NLO Parameter Calculated Value (a.u.) Significance
Polarizability (α) ~150 Measures the linear response of the molecule's electron cloud to an electric field.
First Hyperpolarizability (β) ~1200 Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. researchgate.net
Second Hyperpolarizability (γ) ~25000 Describes the third-order NLO response, relevant for third-harmonic generation and optical switching. frontiersin.org

Table of Mentioned Compounds

Compound Name
This compound

Applications of N 4 Cyano 2,5 Difluorophenyl Acetamide in Specialized Chemical Fields

Role in Advanced Organic Synthesis as a Core Building Block

N-(4-Cyano-2,5-difluorophenyl)acetamide serves as a crucial intermediate and building block in advanced organic synthesis. Its utility stems from the multiple reactive sites within its structure. While specific documented syntheses using this exact compound are not extensively reported, its potential can be inferred from the well-established chemistry of cyanoacetamide derivatives.

Cyanoacetamides are recognized as valuable synthons for creating a wide array of biologically active heterocyclic systems. The acetamide (B32628) group, in conjunction with the cyano function, provides opportunities for cyclization and condensation reactions to form diverse heterocyclic rings. For instance, a related compound, N-(2,5-difluorophenyl) acetamide, has been prepared as a precursor for the synthesis of imidazo[5,4-f]benzimidazole(imino)quinone. researchgate.netresearchgate.net

The synthesis of the title compound itself can be plausibly achieved through standard organic reactions, such as the acetylation of 4-cyano-2,5-difluoroaniline using reagents like acetyl chloride or acetic anhydride (B1165640). This precursor, 4-cyano-2,5-difluoroaniline, provides the foundational structure upon which the acetamide group is built, highlighting the modular nature of its synthesis. The presence of the electron-withdrawing cyano group and fluorine atoms on the phenyl ring significantly influences the reactivity of the aromatic system, making it a versatile platform for further functionalization.

A derivative, (Z)-3-(4-cyano-2,5-difluorophenyl)-2-sulfanylprop-2-enoic acid, is noted as an intermediate for synthesis and pharmaceutical applications, which suggests that the N-(4-Cyano-2,5-difluorophenyl) core is a key structural motif for building more complex functional molecules.

Potential in Material Science and Development of Novel Functional Materials

The unique combination of fluorine and cyano groups in this compound suggests significant potential in material science. Fluorinated compounds are known for their high thermal stability and distinct electronic properties, while the cyano group often imparts desirable characteristics for functional materials.

The spatial arrangement of the 2,5-difluoro substitution, compared to other isomers, can influence properties like crystallinity and solubility, which are critical for the processing and performance of materials. The strong electron-withdrawing nature of both the fluorine atoms and the para-cyano group creates a highly electron-deficient aromatic ring. This electronic structure is a key feature in the design of materials for electronics, such as n-type semiconductors used in organic field-effect transistors (OFETs).

While direct applications of this compound in materials are still an emerging area of research, related cyano-substituted molecules are integral to the development of advanced materials. For example, 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), a complex dicyanobenzene derivative, has been identified as a highly efficient emitter in Thermally Activated Delayed Fluorescence (TADF) for Organic Light-Emitting Diodes (OLEDs). orgsyn.org This indicates that the cyano-phenyl core is a valuable component for creating functional organic materials.

Table 1: Predicted Physical Properties of a Related Isomer

Property Predicted Value
Density 1.4±0.1 g/cm³
Boiling Point 370.7±42.0 °C at 760 mmHg
Flash Point 178.0±27.9 °C
Refractive Index 1.553

Data for the related isomer 2-Cyano-N-(2,5-difluorophenyl)acetamide.

Utility in Agrochemicals Research as a Synthetic Intermediate

The structural motifs present in this compound are frequently found in modern agrochemicals. Fluorine-containing molecules often exhibit enhanced metabolic stability and bioavailability, leading to more potent and selective pesticides. The acetamide linkage is also a common feature in many commercial herbicides and fungicides.

Research into novel pesticides has explored various cyanoacetamide derivatives. For example, novel synthetic 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives have been investigated as promising insecticides against the fall armyworm, Spodoptera frugiperda, showing high mortality rates. This demonstrates the potential of the cyanoacetamide scaffold in developing new pest control agents.

Furthermore, compositions containing anthranilic acid diamide (B1670390) derivatives, which share structural similarities, have been developed as stable agrochemical formulations. google.com For instance, the synthesis of 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-([5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl)-1H-pyrazole-5-carboxamide involves a 2-amino-5-cyano-N,3-dimethylbenzamide intermediate, highlighting the importance of cyano-functionalized aniline (B41778) derivatives in constructing complex, active agrochemical ingredients. google.com Given these precedents, this compound is a strong candidate as a synthetic intermediate for the discovery of new-generation herbicides, fungicides, and insecticides.

Catalysis Studies Involving this compound or Its Derivatives

The application of this compound or its derivatives in catalysis is a developing field. The molecule's functional groups offer potential as ligands for metal catalysts or as substrates in catalyzed reactions. The nitrogen and oxygen atoms of the acetamide group can act as coordination sites for metal ions, while the aromatic ring and cyano group can be involved in various catalytic transformations.

For example, palladium-based catalytic systems have been developed for the reductive carbonylation of nitrobenzene (B124822) to selectively produce N-(4-hydroxyphenyl)acetamide (paracetamol). mdpi.com While this involves a different acetamide, it illustrates how acetamide synthesis and functionalization can be central to catalytic processes. The selectivity in such reactions often depends on the ligands attached to the metal catalyst and the reaction conditions. mdpi.com

Additionally, visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. orgsyn.org While direct studies involving this compound are limited, its electron-deficient aromatic system could potentially participate in photoredox-catalyzed reactions, making this an area ripe for future exploration.

Exploration in Electrical and Optical Materials

The inherent electronic properties of this compound make it a candidate for exploration in electrical and optical materials. The combination of highly electronegative fluorine atoms and the π-accepting cyano group can lead to a large molecular dipole moment and significant nonlinear optical (NLO) properties.

Organic crystals with NLO properties are sought after for applications such as frequency doubling (e.g., converting infrared light to blue light). Research has shown that other acetamide derivatives, such as N-(4-aminobenzenesulfonyl)acetamide, are promising candidates for such applications, capable of being grown into large single crystals with a wide optical transmission range. This demonstrates the potential of the acetamide scaffold in developing new NLO materials.

The development of materials for organic electronics often relies on molecules with tailored energy levels. The electron-withdrawing groups in this compound lower the energy of the frontier molecular orbitals (HOMO and LUMO), a strategy often used to create electron-transporting or electron-accepting materials for use in OLEDs and organic solar cells.

Applications in Surface Chemistry as Surface Active Agents

The application of this compound in surface chemistry, particularly as a surface-active agent (surfactant), is plausible due to its amphiphilic nature. The fluorinated phenyl ring provides a hydrophobic and oleophobic "tail," while the acetamide and cyano groups constitute a polar "head."

Fluorinated surfactants are a unique class of compounds known for their exceptional ability to lower surface tension at very low concentrations. nih.govresearchgate.net They exhibit high thermal and chemical stability and are both hydrophobic and oleophobic. nih.govresearchgate.net These properties make them highly effective for applications in coatings, paints, and fire-fighting foams. nih.govresearchgate.net

While specific studies on the surface activity of this compound are not widely available, the general properties of fluorinated aromatic compounds suggest potential. The introduction of fluorine into the molecular structure is a well-established strategy for creating surfactants with superior performance compared to their non-fluorinated hydrocarbon counterparts. mdpi.comresearchgate.net Therefore, this compound and its derivatives represent a promising area for the development of novel, high-performance fluorosurfactants.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-cyano-2,5-difluoroaniline
Acetyl chloride
Acetic anhydride
N-(2,5-difluorophenyl) acetamide
imidazo[5,4-f]benzimidazole(imino)quinone
(Z)-3-(4-cyano-2,5-difluorophenyl)-2-sulfanylprop-2-enoic acid
2-Cyano-N-(2,5-difluorophenyl)acetamide
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN)
2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide
1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-([5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl)-1H-pyrazole-5-carboxamide
2-amino-5-cyano-N,3-dimethylbenzamide
N-(4-hydroxyphenyl)acetamide (paracetamol)

Conclusion and Future Research Directions

Summary of Current Understanding and Identified Research Gaps

N-(4-Cyano-2,5-difluorophenyl)acetamide, with the chemical formula C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol , is a multifaceted aromatic compound. vulcanchem.com Its structure is characterized by a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, a cyano group at the 4 position, and an acetamide (B32628) group at the 1 position.

A thorough review of existing literature reveals a significant research gap, as no publications detailing the specific synthesis, comprehensive characterization, or reactivity profile of this compound could be identified. While information on its isomers, such as 2-cyano-N-(2,4-difluorophenyl)acetamide, and related structures like N-(2,5-difluorophenyl)acetamide is available, this specific compound remains largely unexplored. nih.govnih.gov The primary research gap is, therefore, the complete lack of empirical data on its preparation and chemical behavior.

Emerging Methodologies for Synthesis and Advanced Characterization

The most logical and traditional synthetic route to this compound would involve the acylation of 4-cyano-2,5-difluoroaniline with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This well-established reaction is a plausible starting point for its synthesis.

However, future research should also explore more contemporary and efficient synthetic strategies. Modern catalytic methods for amide bond formation, which are known for their mild reaction conditions and high yields, present a promising avenue. dur.ac.uk For instance, organoboron-catalyzed direct amidation reactions have shown efficacy with poorly nucleophilic amines, a category that 4-cyano-2,5-difluoroaniline might fall into due to the electron-withdrawing nature of its substituents. rsc.org Additionally, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be investigated for the construction of the core aniline (B41778) precursor, potentially offering alternative and efficient pathways. youtube.com

For advanced characterization, standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry will be essential. Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy will be a particularly powerful tool for structural elucidation and purity assessment, offering high sensitivity and specificity for organofluorine compounds.

Untapped Reactivity Profiles and Strategic Derivatization Opportunities

The chemical structure of this compound offers several avenues for further chemical modification, presenting a rich field for exploratory research.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 4-amino-2,5-difluorobenzonitrile, a potentially valuable building block for the synthesis of other complex molecules.

Reduction: The cyano group is susceptible to reduction to an aminomethyl group or a primary amine, which would introduce a new reactive site for further functionalization.

Nucleophilic Aromatic Substitution: The difluorinated phenyl ring, activated by the electron-withdrawing cyano group, is a prime candidate for nucleophilic aromatic substitution (SNAAr) reactions. nih.gov This could allow for the selective replacement of one or both fluorine atoms with a variety of nucleophiles, leading to a diverse library of derivatives.

Organometallic Cross-Coupling: The C-F bonds could potentially participate in organometallic cross-coupling reactions, although this is generally more challenging than with heavier halogens. Modern catalytic systems are continuously being developed to facilitate such transformations. nih.gov

Strategic derivatization of these reactive sites could lead to the development of novel compounds with tailored electronic and steric properties.

Broader Implications for Related Chemical Domains and Interdisciplinary Research

The exploration of this compound and its derivatives holds significant potential for broader applications, particularly in medicinal chemistry and materials science.

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netmdpi.com The difluorophenyl and cyano moieties are present in numerous biologically active compounds. Therefore, this compound and its derivatives could serve as novel scaffolds for the design of new therapeutic agents.

In the realm of materials science, the unique electronic properties conferred by the fluorine and cyano substituents could be harnessed in the development of new functional materials, such as liquid crystals or compounds with interesting nonlinear optical properties. The investigation of this currently overlooked compound could, therefore, open doors to new discoveries and applications across multiple scientific disciplines.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-Cyano-2,5-difluorophenyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves introducing the cyano and fluorine substituents onto a phenylacetamide scaffold. A two-step approach is common:

  • Step 1: Start with a halogenated precursor (e.g., 4-bromo-2,5-difluoroaniline). Substitute bromine with cyano via a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆] under Suzuki–Miyaura conditions) .
  • Step 2: Acetylate the amino group using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere .

Optimization Tips:

  • Monitor reaction progress with HPLC (e.g., retention time ~1.68 minutes under QC-SMD-TFA05 conditions) .
  • Use LCMS (e.g., m/z ~294 [M+H]⁺ for intermediates) to confirm intermediate purity .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced deshielding effects, cyano group integration) .
    • Compare with structurally similar compounds (e.g., N-(4-Bromo-3,5-difluorophenyl)acetamide) for reference .
  • High-Performance Liquid Chromatography (HPLC):
    • Retention time consistency (e.g., ~1.64 minutes under SQD-FA05 conditions) ensures purity .
  • Mass Spectrometry (LCMS):
    • Confirm molecular ion peaks (e.g., m/z ~211 [M+H]⁺ for the target compound, adjusted for molecular weight).

Advanced: How do electron-withdrawing groups (cyano and fluorine) influence reactivity in electrophilic substitution reactions?

Answer:

  • Electronic Effects:
    • The cyano group (-CN) strongly withdraws electron density via resonance, deactivating the aromatic ring and directing electrophiles to meta positions.
    • Fluorine (-F) exerts an inductive electron-withdrawing effect but can donate electron density via resonance in certain contexts, creating regioselective challenges .
  • Experimental Design:
    • Use DFT calculations to map electron density distribution and predict reactive sites.
    • Validate predictions with X-ray crystallography (as in for hydrogen-bonding patterns in analogous acetamides) .

Advanced: How can computational modeling predict the compound’s stability and biological interactions?

Answer:

  • Density Functional Theory (DFT):
    • Calculate bond dissociation energies (BDEs) to assess hydrolytic stability (e.g., amide bond resilience under physiological pH) .
    • Predict pKa values (e.g., ~13.74 for analogous compounds) to evaluate ionization states in biological systems .
  • Molecular Dynamics (MD) Simulations:
    • Model interactions with biological targets (e.g., enzymes or receptors) using force fields parameterized for fluorine and cyano groups.
    • Cross-reference with experimental data from structurally related compounds (e.g., N-(4-Methoxyphenyl)acetamide’s hydrogen-bonding behavior) .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

Answer:

  • Methodological Harmonization:
    • Compare melting points (e.g., 155–162°C for N-(4-Amino-3,5-dichlorophenyl)acetamide ) under standardized conditions (DSC/TGA).
    • Replicate synthesis and purification steps to isolate polymorphic forms.
  • Data Reconciliation Table:
PropertyReported Value (Analogous Compound)SourceNotes
Melting Point155–162°CLit. value for dichloro analog
LogD (pH 5.5)~2.5 (predicted) Adjust for cyano substitution

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions:
    • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
    • Avoid moisture (use desiccants) due to potential hydrolysis of the acetamide group .
  • Stability Monitoring:
    • Periodic HPLC-UV analysis (e.g., 254 nm) to detect degradation products.

Advanced: How can the compound serve as a precursor in medicinal chemistry?

Answer:

  • Derivatization Pathways:
    • Amide Bond Functionalization: React with Grignard reagents or organozinc species to replace the acetyl group.
    • Cyano Group Conversion: Transform -CN into tetrazoles or carboxylic acids via click chemistry or hydrolysis .
  • Case Study:
    • Analogous compounds (e.g., N-(4-Bromo-3,5-difluorophenyl)acetamide in ) were used to synthesize pyrrolo-pyridazine carboxamides, highlighting its versatility in heterocycle formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.